Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is a chemical compound with significant relevance in medicinal chemistry, particularly as a derivative related to the treatment of neurological disorders such as Parkinson's disease. This compound is structurally related to Entacapone, a known catechol-O-methyltransferase inhibitor. Its molecular formula is and it has a molecular weight of approximately 292.24 g/mol .
Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate falls under the category of organic compounds, specifically within the class of cyanoacrylate derivatives. It is recognized for its role in biological systems as a reversible inhibitor of catechol-O-methyltransferase, an enzyme that metabolizes catecholamines .
The synthesis of Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate typically involves the following steps:
The synthesis process may also involve various solvents and catalysts that improve yield and purity. The choice of solvent can significantly affect the reaction kinetics and thermodynamics.
The structural representation of Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate features:
The compound's structure can be depicted as follows:
The compound has a melting point that varies based on purity and specific preparation methods. Its solubility profile indicates moderate solubility in organic solvents, which is typical for similar organic compounds.
Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate can participate in several chemical reactions:
These reactions are critical for modifying the compound for enhanced pharmacological properties or for synthesizing analogs with improved efficacy.
As a reversible inhibitor of catechol-O-methyltransferase, Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate works by binding to the enzyme's active site, preventing it from metabolizing catecholamines like dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing dopaminergic signaling.
Studies indicate that compounds like Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate exhibit dose-dependent effects on enzyme inhibition, which correlates with therapeutic outcomes in models of Parkinson's disease .
Relevant data indicates that this compound maintains stability over a range of pH levels but may degrade under extreme conditions .
Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate has several scientific uses:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its potential therapeutic applications while highlighting the importance of rigorous synthetic methodologies in drug development.
Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate possesses a well-defined chemical structure with the systematic IUPAC name propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate. This nomenclature precisely describes its molecular framework: a propenoate ester with a cyano group at the 2-position and a nitrated dihydroxyphenyl ring at the 3-position, with specific stereochemistry (E-configuration) about the double bond. The compound's identity is unambiguously established through several key identifiers:
Table 1: Chemical Identifiers of Propyl (2E)-2-Cyano-3-(3,4-Dihydroxy-5-Nitrophenyl)Prop-2-Enoate
Identifier Type | Value |
---|---|
CAS Registry Number | 1364322-42-8 |
Molecular Formula | C₁₃H₁₂N₂O₆ |
Molecular Weight | 292.24 g/mol |
SMILES Notation | CCCOC(=O)\C(=C\c1cc(O)c(O)c(c1)N+[O-])\C#N |
InChI Key | InChI=1S/C14H21NO3.ClH/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11;/h6-9,13H,5,10H2,1-4H3;1H |
Synonym | Entacapone EP Impurity I |
Structurally, the molecule contains three key functional domains: (1) a propyl ester moiety (CH₃CH₂CH₂OCO-) providing hydrophobicity, (2) an α,β-unsaturated nitrile system (-OC(=O)C(=C(CN)Ar) enabling conjugation across the molecule, and (3) a polyhydroxy aromatic ring with an electron-withdrawing nitro group in the meta position relative to the propenoate chain. This ortho-nitro-catechol arrangement contributes significantly to the compound's polarity and potential for hydrogen bonding. The extended π-conjugation system spanning the phenyl ring through the propenoate bridge to the cyano group creates a chromophore with distinctive UV-Vis absorption characteristics essential for its detection and quantification in chromatographic analyses [1] [3] [4].
The emergence of Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate as a characterized impurity is intrinsically linked to the development history of its parent drug, Entacapone. Synthesized first in the early 1990s, Entacapone represented a breakthrough in Parkinson's disease management as a peripherally acting COMT inhibitor, extending the therapeutic effect of levodopa. During the optimization of synthetic routes for commercial-scale production, chemists identified several process-related impurities originating from side reactions, incomplete esterification, or transesterification events. The propyl ester variant emerged specifically during process development when propyl alcohols were utilized as solvents or reaction media in esterification steps, leading to transesterification of the desired ethyl ester intermediate [4] [5].
The recognition and systematic classification of this impurity coincided with regulatory evolution in pharmaceutical quality standards. As the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) on impurities gained widespread adoption in the 2000s, pharmaceutical manufacturers implemented increasingly sophisticated analytical control strategies. This regulatory environment necessitated the synthesis and characterization of impurity reference standards, including Entacapone Impurity I. The compound was formally designated as "Entacapone EP Impurity I" in the European Pharmacopoeia monographs, establishing it as a pharmacopeial-standard analyte. Its structural elucidation was achieved through advanced spectroscopic techniques including High-Resolution Mass Spectrometry (HRMS) which confirmed its exact mass as 292.0695 Da, and nuclear magnetic resonance (NMR) spectroscopy which verified the (E)-configuration and substitution pattern on the aromatic ring [1] [3] [5].
As a specified impurity in Entacapone manufacturing, Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (Entacapone Impurity I) is chemically classified as a process-related by-product. It primarily forms during the esterification stage of Entacapone synthesis when propyl alcohol either participates directly in esterification or acts as a contaminant in ethanol solvents, resulting in transesterification. Its formation mechanism involves nucleophilic attack of propyl alcohol on an activated carboxylic acid intermediate or transesterification of the ethyl ester analog under acidic or basic conditions. Regulatory specifications typically require its control below threshold concentrations (usually 0.10-0.15%) in the final drug substance, reflecting stringent quality standards for antiparkinson agents due to their chronic use in vulnerable patient populations [1] [3] [4].
Analytically, Entacapone Impurity I is monitored using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, leveraging its strong chromophore with maximum absorbance around 300-400 nm. Its relatively higher lipophilicity (logP ≈ 1.8) compared to Entacapone (logP ≈ 1.3) results in longer retention times in standard chromatographic systems. The impurity's significance extends to stability testing, where it serves as an indicator of ester hydrolysis pathways, though it is not considered a primary degradation product. Its structural similarity to Entacapone's active pharmacophore necessitates careful analytical separation to avoid overestimation of potency or underestimation of impurity profiles [1] [2].
Table 2: Comparative Analysis of Entacapone Impurity I and Related Compounds
Characteristic | Entacapone Impurity I | Entacapone Impurity F | Entacapone API |
---|---|---|---|
Chemical Name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide |
CAS Number | 1364322-42-8 | 160391-70-8 | 130929-57-6 |
Molecular Formula | C₁₃H₁₂N₂O₆ | C₁₀H₆N₂O₆ | C₁₄H₁₅N₃O₅ |
Molecular Weight | 292.24 g/mol | 250.16 g/mol | 305.29 g/mol |
Impurity Classification | Process-related (synthetic by-product) | Degradation product | Active Pharmaceutical Ingredient |
Key Functional Group | Propyl ester | Carboxylic acid | Diethylamide |
Structural Relationship to Entacapone | Transesterification product | Hydrolysis product | Parent molecule |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7